

In Vitro Activity of Cefcapene Against Gram-Positive Bacteria: A Technical Guide

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Compound of Interest

Compound Name: Cefcapene pivoxil hydrochloride

Cat. No.: B023812

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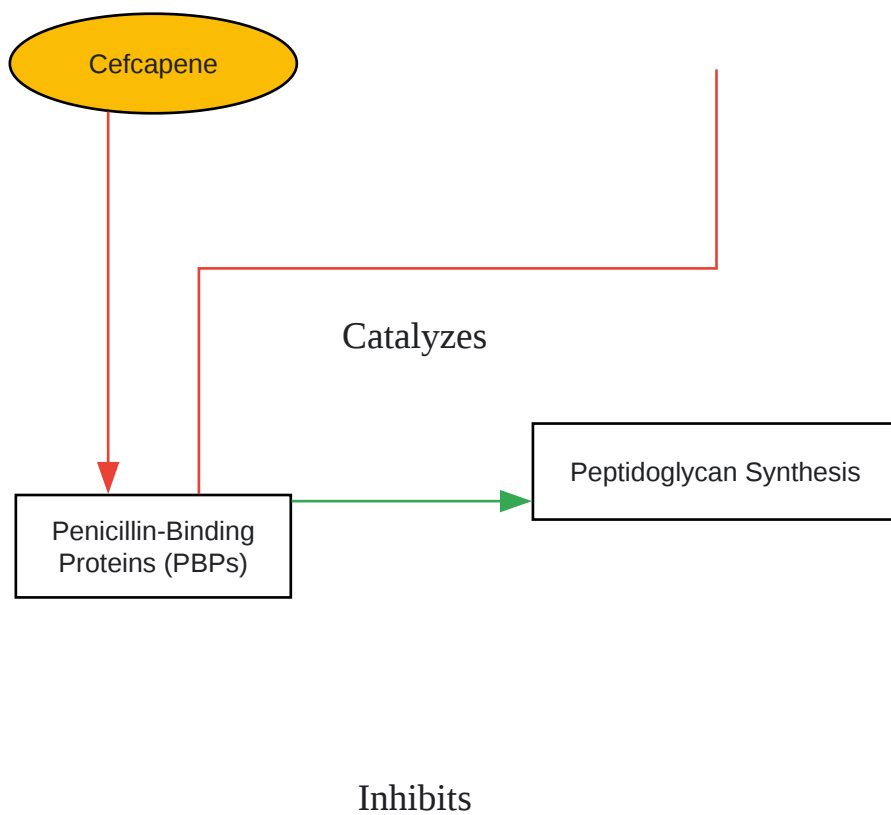
For Researchers, Scientists, and Drug Development Professionals

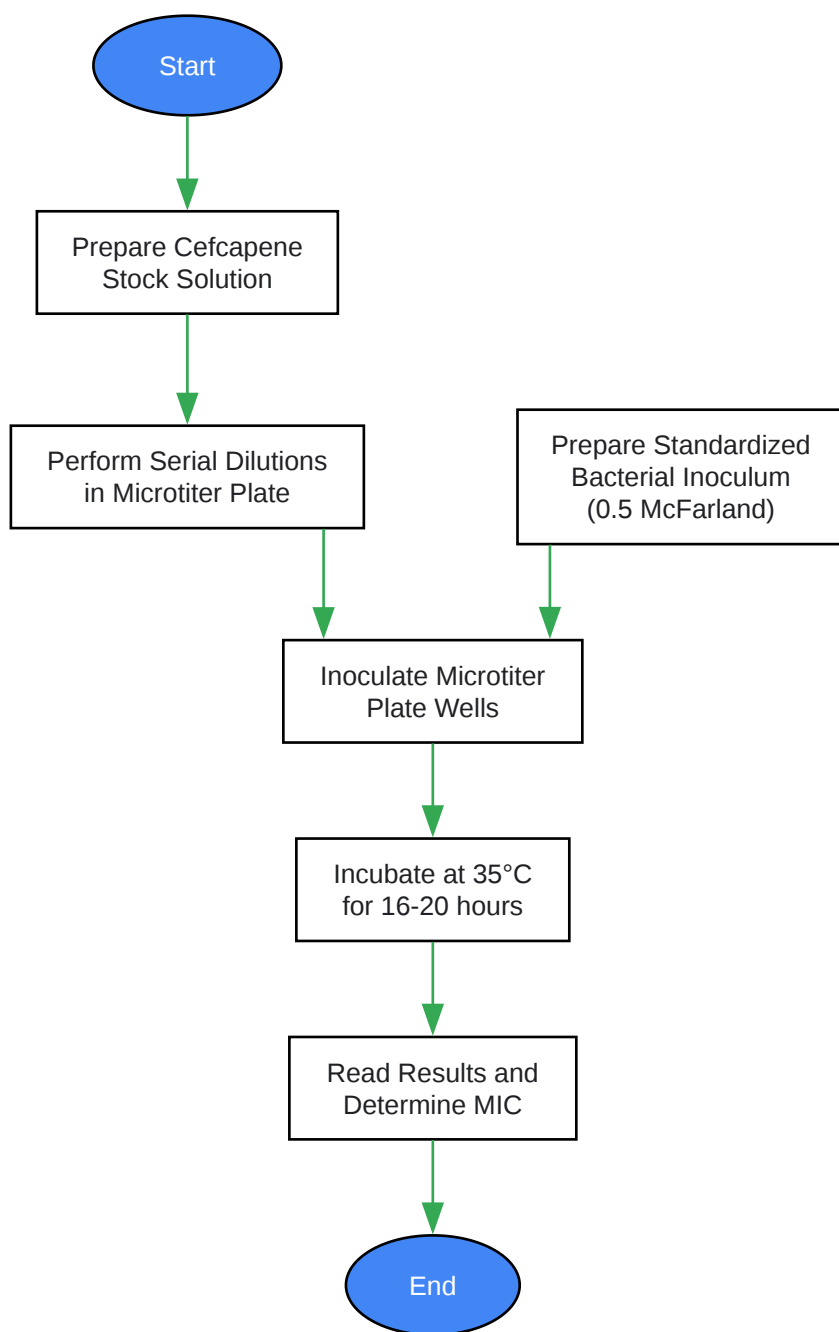
This technical guide provides an in-depth overview of the in vitro activity of Cefcapene, a third-generation oral cephalosporin, against a range of clinically relevant Gram-positive bacteria. The document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines standardized experimental protocols for determining its efficacy.

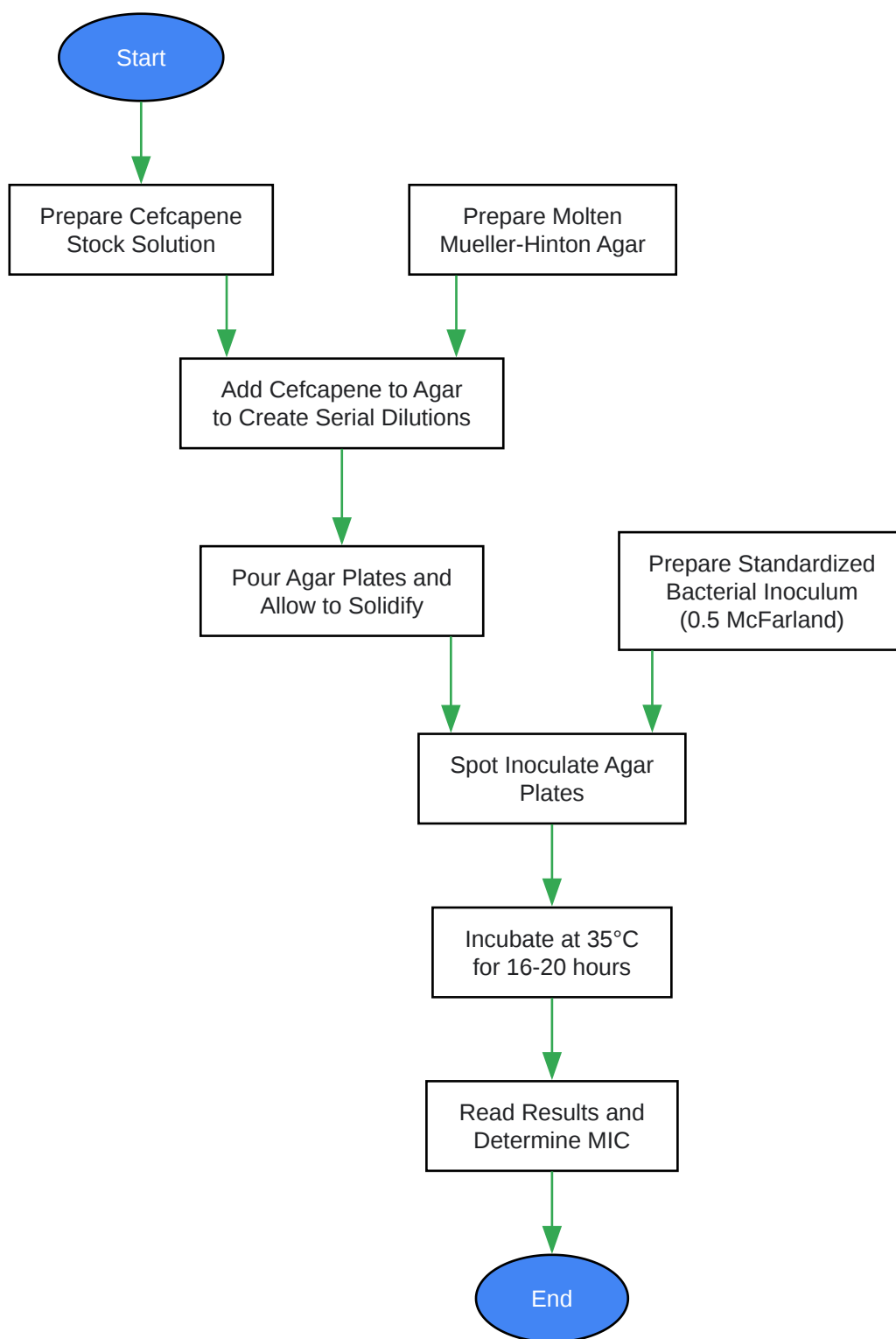
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, the active metabolite of the prodrug Cefcapene pivoxil, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through covalent binding to essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes critical for the cross-linking of peptidoglycan. The inactivation of these PBPs leads to the arrest of cell wall synthesis, resulting in cell lysis and bacterial death.

Cefcapene has demonstrated a strong binding affinity for key PBPs in Gram-positive bacteria. In *Staphylococcus aureus*, cephalosporins generally target PBPs 1, 2, and 3, which are essential for cell growth and survival. In *Streptococcus pneumoniae*, Cefcapene exhibits a high affinity for PBP1A and PBP2X, both of which are major targets for cephalosporins in this organism.







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- To cite this document: BenchChem. [In Vitro Activity of Cefcapene Against Gram-Positive Bacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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